molecular formula C8H8FNO B15091188 3-Fluoro-4-methylbenzaldehyde oxime

3-Fluoro-4-methylbenzaldehyde oxime

Cat. No.: B15091188
M. Wt: 153.15 g/mol
InChI Key: DKQTXIZXALLYPG-BJMVGYQFSA-N
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Description

Contextual Importance of Oximes as Versatile Functional Groups in Chemical Research

Oximes, characterized by the R1R2C=NOH functional group, are a class of organic compounds that have been a cornerstone of chemical research for over a century. Their significance stems from their remarkable versatility as synthetic intermediates. Oximes can be readily prepared from the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). rsc.org This straightforward synthesis provides access to a functional group that can be transformed into a variety of other important moieties, including amines, nitriles, and amides through reactions like reduction and rearrangement. ossila.com This chemical reactivity makes oximes valuable building blocks in the construction of complex molecular architectures.

The utility of oximes extends across numerous scientific disciplines. In medicinal chemistry, the oxime group is a key feature in several FDA-approved drugs, including certain antibiotics. nih.gov They are also investigated for a wide range of other biological activities. In materials science, oximes and their derivatives are employed in the synthesis of polymers and other advanced materials. Furthermore, their ability to act as ligands for metal ions has led to applications in catalysis and analytical chemistry.

Strategic Relevance of Fluorinated Aromatic Aldehydes and their Oxime Derivatives

The introduction of fluorine into organic molecules has become a powerful strategy in modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. nih.gov The strategic placement of fluorine on an aromatic ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets, and modulate lipophilicity and membrane permeability. nih.gov

Consequently, fluorinated aromatic aldehydes are highly valuable precursors in the synthesis of new chemical entities. Their corresponding oximes are of particular interest as they combine the versatile reactivity of the oxime group with the beneficial effects of fluorination. For instance, fluorinated benzaldehyde (B42025) oximes have been explored for their potential as enzyme inhibitors. rsc.org

Scope and Research Objectives Pertaining to 3-Fluoro-4-methylbenzaldehyde (B1272653) Oxime in Advanced Synthesis

The specific compound, 3-Fluoro-4-methylbenzaldehyde oxime, emerges as a molecule of significant interest at the confluence of the aforementioned fields. Its structure, featuring a fluorine atom and a methyl group on the benzaldehyde ring, suggests a nuanced profile of electronic and steric properties. The fluorine atom at the meta-position to the oxime group can influence its acidity and reactivity, while the para-methyl group can also modulate its electronic environment and provide a site for further functionalization.

The primary research objectives for this compound would logically focus on several key areas. A fundamental objective is the development of efficient and scalable synthetic routes to the pure oxime from its aldehyde precursor, 3-Fluoro-4-methylbenzaldehyde. A general method for the synthesis of benzaldehyde oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. rsc.org

A crucial area of investigation would be the exploration of its chemical reactivity. This includes studying its behavior in various transformations such as reductions to form the corresponding benzylamine, dehydration to yield the nitrile, and rearrangements. Understanding how the fluoro and methyl substituents influence the outcomes of these reactions compared to unsubstituted benzaldehyde oxime is a key research goal.

Furthermore, a significant objective would be the evaluation of its potential applications, particularly in medicinal chemistry. Given the known biological activities of other fluorinated compounds and oximes, this compound and its derivatives would be prime candidates for screening against various biological targets. The compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. sigmaaldrich.com

Interactive Data Tables

Table 1: Physicochemical Properties of 3-Fluoro-4-methylbenzaldehyde

PropertyValueSource
Molecular FormulaC₈H₇FO rsc.org
Molecular Weight138.14 g/mol rsc.orgsigmaaldrich.com
Boiling Point206 °C (lit.) sigmaaldrich.com
Density1.133 g/mL at 25 °C (lit.) sigmaaldrich.com
Refractive Indexn20/D 1.5245 (lit.) sigmaaldrich.com
InChIKeyUFPBMVRONDLOGK-UHFFFAOYSA-N rsc.orgsigmaaldrich.com

Table 2: Related Benzaldehyde Oxime Compounds and their Reported Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Source
Benzaldehyde oximeC₇H₇NO121.1434-36Sigma-Aldrich
4-Fluorobenzaldehyde oximeC₇H₆FNO139.1395 rsc.org
4-Methylbenzaldehyde (B123495) oximeC₈H₉NO135.16Not specified rsc.org
2-Chloro-6-fluorobenzaldehyde oximeC₇H₅ClFNO173.57Not specified rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

(NE)-N-[(3-fluoro-4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8FNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+

InChI Key

DKQTXIZXALLYPG-BJMVGYQFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C=NO)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 4 Methylbenzaldehyde Oxime

Precursor Synthesis: Generation of 3-Fluoro-4-methylbenzaldehyde (B1272653)

The primary precursor for the synthesis of 3-fluoro-4-methylbenzaldehyde oxime is 3-fluoro-4-methylbenzaldehyde. This aromatic aldehyde is a valuable intermediate in the production of various pharmaceuticals and agrochemicals, with its fluorine substituent enhancing both reactivity and stability. sigmaaldrich.com

A key synthetic route to 3-fluoro-4-methylbenzaldehyde involves the direct fluorination of 4-methylbenzaldehyde (B123495). This process can be achieved by reacting 4-methylbenzaldehyde with elemental fluorine in a suitable solvent such as acetonitrile (B52724). The fluorination reaction introduces a fluorine atom onto the aromatic ring, yielding the desired 3-fluoro-4-methylbenzaldehyde. This method provides a direct pathway to the precursor, which is essential for the subsequent synthesis of the oxime.

Direct Oxime Formation from 3-Fluoro-4-methylbenzaldehyde

The conversion of 3-fluoro-4-methylbenzaldehyde to its oxime is a critical step that can be accomplished through several methods, ranging from traditional condensation reactions to more environmentally sustainable approaches.

Conventional Condensation Approaches with Hydroxylamine (B1172632) Derivatives

The most common and well-established method for the synthesis of oximes is the condensation reaction of an aldehyde or ketone with a hydroxylamine derivative, typically hydroxylamine hydrochloride. wikipedia.org In a typical procedure, 3-fluoro-4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base. The base, often an organic base like pyridine (B92270) or an inorganic base, neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the oxime. The reaction is commonly carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), and may require heating to achieve a satisfactory reaction rate and yield. orgsyn.org For instance, the synthesis of benzaldehyde (B42025) oxime, a closely related compound, is achieved by reacting benzaldehyde with hydroxylamine hydrochloride in methanol at room temperature, resulting in a mixture of E and Z isomers. wikipedia.org

A study on the oximation of various aldehydes and ketones using hydroxylamine hydrochloride in the presence of oxalic acid as a catalyst in acetonitrile under reflux conditions reported excellent yields (90-95%) within 55-90 minutes. orientjchem.org This method could be applicable to the synthesis of this compound.

Table 1: Conventional Synthesis of Aryl Oximes

Aldehyde Reagents Solvent Conditions Yield (%) Reference
Benzaldehyde NH₂OH·HCl, Oxalic Acid CH₃CN Reflux, 60 min 95 orientjchem.org
4-Nitrobenzaldehyde NH₂OH·HCl Mineral Water/Methanol Room Temp, 10 min 95 ias.ac.in
4-Chlorobenzaldehyde NH₂OH·HCl Mineral Water/Methanol Room Temp, 10 min 95 ias.ac.in

Green Chemistry Innovations in Oxime Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally friendly methods for oxime synthesis, focusing on the use of safer solvents, catalysts, and energy sources.

Titanium-containing zeolites have emerged as promising heterogeneous catalysts for various organic transformations, including oxidation and ammoximation reactions. While specific data on the use of Ti-containing zeolites for the direct oximation of 3-fluoro-4-methylbenzaldehyde is limited, the catalytic potential of these materials in related reactions suggests their applicability. For instance, Ti-containing zeolites have been successfully employed in the ammoximation of ketones, a process that involves the reaction of a ketone with ammonia (B1221849) and hydrogen peroxide to form an oxime. This indicates that the active titanium sites within the zeolite framework can facilitate the formation of the C=N-OH bond.

Research on the N-alkylation of amines with benzyl (B1604629) alcohol using Hf-Beta zeolites has shown that the reaction proceeds via the formation of benzaldehyde as an intermediate. acs.org This highlights the ability of Lewis acidic sites in zeolites to activate carbonyl compounds, a key step in oximation. Although not a direct oximation example, it underscores the potential for zeolites to catalyze reactions involving aldehydes. Further research is needed to explore the direct oximation of substituted benzaldehydes using Ti-containing zeolites to establish optimal reaction conditions and yields for compounds like this compound.

A significant advancement in green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. researchgate.net The synthesis of aryl oximes has been successfully carried out in mineral water at room temperature without the need for a catalyst. ias.ac.in The presence of natural minerals in the water can enhance the reaction rate. For example, the reaction of various aryl aldehydes with hydroxylamine hydrochloride in a mixture of mineral water and methanol at room temperature afforded the corresponding oximes in high yields (80-95%) within a short reaction time (10 minutes). ias.ac.in This method presents a practical, economical, and eco-friendly alternative to conventional methods.

Solvent-free, or solid-state, reactions represent another important green chemistry approach. The oximation of aldehydes and ketones has been achieved by simply grinding the reactants (aldehyde/ketone and hydroxylamine hydrochloride) with a solid catalyst, such as bismuth(III) oxide (Bi₂O₃), at room temperature. nih.gov This method eliminates the need for a solvent, minimizes waste, and often leads to shorter reaction times and excellent yields. nih.govresearchgate.net

Table 2: Green Synthesis of Aryl Oximes in Water

Aldehyde Reagents Solvent Conditions Yield (%) Reference
4-Nitrobenzaldehyde NH₂OH·HCl Mineral Water/Methanol (1:1) Room Temp, 10 min 99 ias.ac.in

The use of alternative energy sources like ultrasound and microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and purities. nih.gov

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and reaction rates. researchgate.net The synthesis of oximes from various aldehydes and ketones has been successfully achieved under ultrasonic irradiation in the presence of hydroxylamine hydrochloride and a base. researchgate.net For instance, the conversion of aromatic aldehydes to their corresponding oximes has been reported with good yields in short reaction times under mild conditions using ultrasound. mdpi.com One study demonstrated the regeneration of aldehydes from oximes using ultrasound, highlighting the reversible nature of the reaction and the potential for ultrasound to drive the oximation in the forward direction. mdpi.com Another report describes a one-pot, three-component synthesis of isoxazolines under ultrasonic irradiation, where an aldehyde is first converted to a nitrile oxide in situ in the presence of hydroxylamine hydrochloride. nih.gov This suggests that ultrasound can efficiently promote the initial oximation step.

Microwave-assisted synthesis employs microwave radiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times. nih.gov The synthesis of oximes from aldehydes and hydroxylamine hydrochloride has been effectively carried out under microwave irradiation, often in solvent-free conditions or using green solvents like water. misericordia.edumdpi.com For fluorinated compounds, microwave-assisted synthesis can be particularly advantageous, offering rapid and efficient methods for their preparation. colab.ws Several studies have reported the successful synthesis of various heterocyclic compounds containing nitrogen and oxygen using microwave irradiation, demonstrating the broad applicability of this technique. arkat-usa.org

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Quinolin-4-ylmethoxychromen-4-ones Synthesis 60 min 4 min Excellent yields (80-95%) nih.gov
Quinoline Synthesis 3 h to overnight 3-4 min Higher yields nih.gov
Natural Acid Catalysis

The formation of oximes from aldehydes or ketones and hydroxylamine hydrochloride is a well-established reaction that is often catalyzed by an acid. ijprajournal.com Traditional methods have frequently employed strong mineral acids, which can lead to environmental concerns and harsh reaction conditions. ijprajournal.com A greener alternative involves the use of natural acids as catalysts. This approach aligns with the principles of green chemistry by utilizing renewable and biodegradable resources to facilitate chemical transformations. ijprajournal.com

Natural acid catalysis for oxime synthesis has been demonstrated using aqueous extracts of various plants. For instance, the juice of Citrus limetta and an aqueous extract of Mangifera indica have been successfully used as natural acid catalysts for the synthesis of various oximes from corresponding aldehydes and ketones. ijprajournal.com These natural extracts provide an acidic medium that promotes the condensation reaction between the carbonyl group of the aldehyde and hydroxylamine. The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 3-Fluoro-4-methylbenzaldehyde, followed by dehydration to yield the corresponding oxime.

The use of natural acids offers several advantages, including mild reaction conditions, often at room temperature, and simplified work-up procedures. ias.ac.in Research on the synthesis of various aryl oximes using mineral water as a solvent, which contains natural minerals that can create an acidic environment, has shown high yields (up to 99%) in short reaction times (as little as 10 minutes). ias.ac.in This catalyst-free approach in mineral water highlights the potential for environmentally benign synthesis. ias.ac.in

Table 1: Oximation of Carbonyl Compounds using Oxalic Acid as a Catalyst orientjchem.org

EntrySubstrateProductTime (min)Yield (%)
1BenzaldehydeBenzaldoxime6095
24-Chlorobenzaldehyde4-Chlorobenzaldoxime5594
34-Methylbenzaldehyde4-Methylbenzaldoxime6095
44-Methoxybenzaldehyde4-Methoxybenzaldoxime6592
52-Nitrobenzaldehyde2-Nitrobenzaldoxime7090
6AcetophenoneAcetophenone oxime9095
The reactions were carried out with NH2OH·HCl in the presence of oxalic acid as a catalyst under reflux conditions in CH3CN. orientjchem.org

Electrocatalytic Approaches for Oxime Generation

Electrocatalysis has emerged as a powerful and sustainable strategy for chemical synthesis, offering an alternative to conventional methods that often rely on stoichiometric reagents and harsh conditions. rsc.orgrsc.org The electrochemical synthesis of oximes can be achieved through the reduction of nitrogen sources, such as nitrates or nitrites, coupled with the reaction of the in-situ generated hydroxylamine with a carbonyl compound. rsc.orgacs.org This approach is particularly attractive as it can utilize waste pollutants like nitrates for value-added chemical production. rsc.org

One notable electrocatalytic system employs a zinc-based catalyst (multilayered Zn nanosheet catalyst, M-ZnNSs) for the one-step synthesis of oximes from nitrite (B80452) and various aldehydes or ketones in acidic electrolytes. rsc.orgrsc.org This method has demonstrated high efficiency, with yields and selectivity for various oximes exceeding 90%. rsc.orgrsc.org The process involves the electrocatalytic reduction of nitrate (B79036) to generate hydroxylamine, which then reacts with the aldehyde, such as 3-Fluoro-4-methylbenzaldehyde, to form the oxime. acs.org

Another innovative electrocatalytic approach involves an electrochemistry-assisted cascade strategy for cyclohexanone (B45756) ammoximation under ambient conditions. nih.govnih.gov This method utilizes in-situ cathode-generated reactive oxygen species (ROS), such as OOH* and H2O2, to facilitate the reaction. nih.govnih.gov While demonstrated for a ketone, the underlying principle of using electrochemically generated species to drive oxime formation could potentially be adapted for the synthesis of aldoximes from aldehydes like 3-Fluoro-4-methylbenzaldehyde. This strategy has achieved over 95% yield and 99% selectivity for cyclohexanone oxime. nih.govnih.gov

Table 2: Electrosynthesis of Oximes from Nitrates and Carbonyl Compounds rsc.orgrsc.org

SubstrateCatalystYield (%)Selectivity (%)
PhenylacetaldehydeM-ZnNSs9999
Various Aldehydes/KetonesM-ZnNSs>90>90
CyclohexanoneZn93Cu797-
Yields and selectivities were achieved under specific electrochemical conditions. rsc.orgrsc.orgacs.org

Advanced Synthetic Strategies for Fluorinated Aldoximes

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Consequently, the development of advanced synthetic strategies for the preparation of fluorinated compounds, including fluorinated aldoximes, is of considerable interest. nih.govnih.gov

One advanced strategy involves the direct fluorination of precursor molecules. While direct fluorination can be challenging, methods like deoxyfluorination, which replaces a hydroxyl group with a fluorine atom, and decarboxyfluorination, which converts a carboxylic acid derivative into a fluorinated compound, are powerful tools in organofluorine chemistry. nih.gov For the synthesis of this compound, these strategies would likely be applied to a precursor of 3-Fluoro-4-methylbenzaldehyde itself, which is then converted to the oxime.

Another area of advanced synthesis focuses on the modification of existing fluorinated building blocks. For instance, synthetic strategies have been developed for the preparation of α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. nih.gov While not directly applicable to the synthesis of this compound, these methods highlight the sophisticated techniques available for manipulating fluorinated organic molecules.

Furthermore, the development of novel catalytic systems plays a crucial role in advanced synthetic strategies. This includes the design of catalysts for specific fluorination reactions or for the efficient construction of complex molecules containing fluorine. unito.it The goal is to achieve high selectivity and efficiency in the introduction of fluorine and the subsequent formation of the desired functional group, in this case, the aldoxime. unito.it

Reactivity and Transformational Pathways of 3 Fluoro 4 Methylbenzaldehyde Oxime

Beckmann Rearrangement and Derivatives

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile. masterorganicchemistry.comwikipedia.org For aldoximes, such as 3-fluoro-4-methylbenzaldehyde (B1272653) oxime, this rearrangement typically results in the formation of the corresponding nitrile.

Mechanistic Studies of Rearrangement to Nitriles

The conversion of an aldoxime to a nitrile via the Beckmann rearrangement proceeds through a well-established mechanism, particularly in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The process is initiated by the protonation of the hydroxyl group of the oxime, which transforms it into a good leaving group (water). youtube.com

Subsequently, a hydride shift occurs from the adjacent carbon to the nitrogen atom. youtube.com This migration of the hydrogen atom leads to the expulsion of the water molecule and the formation of a nitrilium ion intermediate. The final step involves the deprotonation of the nitrogen-bound hydrogen by a water molecule, resulting in the formation of the carbon-nitrogen triple bond characteristic of a nitrile. youtube.com

The key steps in the acid-catalyzed Beckmann rearrangement of an aldoxime to a nitrile are:

Protonation of the oxime's hydroxyl group. youtube.com

Hydride shift and elimination of water to form a nitrilium ion. youtube.com

Deprotonation to yield the final nitrile product. youtube.com

Regioselectivity and Stereochemical Considerations in the Beckmann Rearrangement

The Beckmann rearrangement is known for its stereospecificity. The group that migrates is the one that is in the anti-periplanar position to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org In the case of aldoximes, this stereochemical requirement dictates the course of the reaction.

For ketoximes, where two different alkyl or aryl groups are attached to the carbon of the C=N bond, the geometry of the oxime determines which group migrates, leading to the formation of different regioisomeric amides. wikipedia.org However, with aldoximes like 3-fluoro-4-methylbenzaldehyde oxime, the migrating group is typically the hydrogen atom attached to the carbonyl carbon of the parent aldehyde, leading specifically to the formation of the corresponding nitrile. While the rearrangement of aldoximes is stereospecific in the gas phase, this specificity can be lost in solution, potentially leading to a mixture of products if conditions allow for racemization of the oxime geometry. wikipedia.org

Investigations into the Beckmann rearrangement of various oximes, including those derived from glycosides, have demonstrated that high regioselectivity can be achieved under specific conditions, such as using 2,4,6-trichloro masterorganicchemistry.comyoutube.comnih.govtriazine (TCT) as a mild promoter. reading.ac.uk

Catalytic Systems for Beckmann Rearrangement (e.g., metal-free, transition-metal)

A variety of catalytic systems have been developed to facilitate the Beckmann rearrangement under milder conditions, avoiding the use of strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org These systems can be broadly categorized into metal-free and transition-metal-based catalysts.

Metal-Free Catalytic Systems:

Organocatalysts: Several organic molecules have been found to effectively catalyze the Beckmann rearrangement. For instance, cyanuric chloride, in combination with a co-catalyst like zinc chloride, can catalytically promote the reaction. nih.gov The mechanism involves the activation of the hydroxyl group by the organocatalyst. nih.gov Other effective organocatalysts include trifluoroacetic acid (TFA), where the reactive trifluoroacetylated intermediate acts as the true catalyst. researchgate.net

Boronic Acids: A boronic acid/perfluoropinacol system has been shown to be an effective organocatalytic system for the Beckmann rearrangement under ambient conditions. organic-chemistry.org

Other Reagents: Reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride are also known to promote the rearrangement. wikipedia.org Iodine has been used as a mediator for the Beckmann rearrangement under mild, neutral conditions. organic-chemistry.org

Transition-Metal Catalytic Systems:

While less common for the direct conversion of aldoximes to nitriles, transition metals are employed in related transformations. For instance, palladium catalysis has been used in cooperative systems for the synthesis of benzazepinones. nih.gov Zinc(II) has been shown to catalyze a single-step protocol for the Beckmann rearrangement using hydroxylamine-O-sulfonic acid. organic-chemistry.org

The development of these catalytic systems, particularly the metal-free options, aligns with the principles of green chemistry by offering milder and more environmentally benign reaction conditions. rsc.orgnih.gov

Reduction Chemistry

The reduction of oximes is a valuable synthetic transformation that can lead to the formation of either hydroxylamines or primary amines, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation to Hydroxylamines and Amines

Catalytic hydrogenation is a common method for the reduction of oximes. The choice of catalyst and reaction parameters can influence the final product.

Reduction to Amines: The complete reduction of an oxime yields a primary amine. This can be achieved using various catalytic systems. For instance, the strong boron Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to catalyze the reductive rearrangement of oximes to secondary amines using hydrosilanes as the reducing agent. rsc.org

Reduction to Hydroxylamines: Partial reduction of an oxime can lead to the formation of a hydroxylamine (B1172632). This transformation requires milder reducing agents or carefully controlled reaction conditions to avoid over-reduction to the amine. The reaction can proceed through the intermediacy of an N,O-bissilylated hydroxylamine when using hydrosilanes and a boron Lewis acid catalyst. rsc.org

Chemo- and Enantioselective Reductions

The selective reduction of the oxime functional group in the presence of other reducible functionalities within the same molecule is a key challenge in organic synthesis.

Chemoselectivity: Achieving chemoselectivity in the reduction of a molecule like this compound would involve reducing the C=N bond without affecting the aromatic fluorine atom or the methyl group. The choice of reducing agent is crucial. For example, certain catalytic systems are designed to be highly chemoselective for specific functional groups.

Enantioselectivity: For prochiral oximes, enantioselective reduction can lead to the formation of chiral amines or hydroxylamines. This typically requires the use of chiral catalysts or reagents. While specific examples for the enantioselective reduction of this compound are not detailed in the provided search results, the general principles of asymmetric catalysis would apply. This would involve using a chiral catalyst, such as a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reduction.

Oxidation Chemistry

The oxidation of this compound opens avenues to valuable chemical intermediates, including nitrile oxides and nitro compounds. The specific product obtained is highly dependent on the oxidizing agent and reaction conditions employed.

Generation of Nitrile Oxides from this compound

The oxidation of aldoximes like this compound is a primary method for the in situ generation of highly reactive nitrile oxides. These 1,3-dipoles are not typically isolated but are immediately trapped by various dipolarophiles to synthesize five-membered heterocyclic compounds such as isoxazoles and isoxazolines. lucp.nettandfonline.com A range of oxidizing agents can effect this transformation.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), are effective for converting aldoximes to nitrile oxides under mild conditions. ubc.caorganic-chemistry.orgresearchgate.net For instance, the reaction can be carried out in methanol (B129727), often with a catalytic amount of an acid like trifluoroacetic acid (TFA), to efficiently produce the nitrile oxide intermediate. organic-chemistry.org Other reagents like Oxone (2KHSO₅·KHSO₄·K₂SO₄), a stable and environmentally friendly oxidant, have been successfully used, particularly in solvent-free mechanochemical approaches. tandfonline.com These methods highlight the versatility of aldoxime oxidation for generating nitrile oxides, which are valuable in constructing complex molecular architectures. lucp.net

Table 1: Selected Reagents for the Oxidation of Aldoximes to Nitrile Oxides
Oxidizing AgentTypical Reaction ConditionsReference
(Diacetoxyiodo)benzene (DIB)Methanol (MeOH), catalytic Trifluoroacetic Acid (TFA) organic-chemistry.orgresearchgate.net
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Ball-milling, with NaCl and Na₂CO₃ tandfonline.com
N-Bromosuccinimide (NBS)Dimethylformamide (DMF), followed by a base researchgate.net
Chloramine-TAlcohol solvent researchgate.net

Synthesis of Nitro Compounds via Oxime Oxidation

The conversion of oximes into nitro compounds represents a significant oxidative transformation. researchgate.netresearchgate.net This reaction provides a synthetic route to nitroaromatics, which are important building blocks in organic synthesis. Various methods have been developed to achieve this oxidation.

One effective method involves the use of sodium perborate (B1237305) in glacial acetic acid, which provides a safe and convenient route to nitro compounds from their corresponding oximes under mild thermal conditions (55-60°C). organic-chemistry.org Another approach utilizes a molybdenum(VI) oxodiperoxo complex as the oxidant in acetonitrile (B52724). researchgate.net More recently, "green" methodologies have been explored, such as using hydrogen peroxide catalyzed by nanoporous metal hybrid catalysts, which offers an atom-economical and environmentally friendly alternative. google.com These methods demonstrate the feasibility of oxidizing the oxime group of this compound to a nitro group, thereby yielding 3-fluoro-4-methyl-1-nitrobenzene.

Photoinduced Electron-Transfer Reactions and Radical Intermediates in Benzaldehyde (B42025) Oxime Systems

The photochemistry of benzaldehyde oximes involves complex pathways initiated by photoinduced electron transfer (PET). researchgate.netias.ac.in When a benzaldehyde oxime is irradiated in the presence of a triplet sensitizer (B1316253) like chloranil, an electron-transfer mechanism can occur if the oxidation potential of the oxime is sufficiently low (typically below 2.0 V). researchgate.net This process leads to the formation of radical intermediates that dictate the final products. researchgate.netnih.gov

Two key radical intermediates are formed:

Iminoxyl radicals : These are generated through either an electron transfer-proton transfer (ET-PT) sequence or a direct hydrogen atom transfer (HAT) pathway. Iminoxyl radicals are the primary intermediates leading to the formation of the corresponding aldehyde (e.g., 3-fluoro-4-methylbenzaldehyde). researchgate.net

Iminoyl radicals : These radicals are proposed to lead to the formation of nitriles (e.g., 3-fluoro-4-methylbenzonitrile). Their formation is thought to occur via direct hydrogen atom abstraction from the C-H bond of the oxime moiety. researchgate.netnih.gov

The ratio of aldehyde to nitrile product is influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to favor the formation of the nitrile. researchgate.netnih.gov Therefore, the fluorine atom at the 3-position of this compound would likely influence the product distribution in its PET reactions.

Formation of Oxime Derivatives and Esters

The hydroxyl group of this compound is a site for further functionalization, most commonly through acylation to form oxime esters. These derivatives are not merely protected forms of the oxime but are activated intermediates with significant synthetic utility.

O-Acylation and Esterification Reactions

The esterification of oximes, including this compound, can be achieved through several reliable methods. A widely used technique involves the coupling of the oxime with a carboxylic acid using a carbodiimide (B86325) reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). This reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at room temperature and is known for its high yields and simple workup procedures.

In addition to traditional coupling methods, modern photochemical approaches have been developed. For example, a visible-light-mediated three-component reaction of an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester can generate oxime esters efficiently under mild conditions. These methods provide versatile and efficient pathways to a wide range of oxime esters.

Synthetic Utility of Oxime Esters as Activated Intermediates

Oxime esters are valuable and versatile intermediates in organic synthesis. benthamdirect.comresearchgate.net Their utility stems from the reactivity of the N-O bond, which can be cleaved under various conditions to generate reactive species. They serve as precursors for a diverse array of nitrogen- and oxygen-containing compounds, including amines, amides, and various N-heterocycles like pyrroles and pyridines. benthamdirect.comresearchgate.net

A significant application of oxime esters is in radical chemistry. nsf.gov Under photoredox or transition-metal catalysis, the N-O bond of an oxime ester can undergo single-electron reduction, leading to its fragmentation to form an iminyl radical. nsf.gov These iminyl radicals can participate in a variety of subsequent reactions, such as additions to pi-systems, making them powerful tools for carbon-nitrogen bond formation and the synthesis of complex nitrogen-containing molecules. nsf.gov Furthermore, oxime esters are found in many biologically active compounds and are used as photoinitiators in polymer chemistry. benthamdirect.comingentaconnect.com

Table of Compounds

Compound NameMolecular FormulaSynonyms
This compoundC₈H₈FNO(E)-3-fluoro-4-methylbenzaldehyde oxime
3-Fluoro-4-methylbenzaldehydeC₈H₇FO-
3-Fluoro-4-methylbenzonitrile (B68015)C₈H₆FN-
3-Fluoro-4-methyl-1-nitrobenzeneC₇H₆FNO₂-
ChloranilC₆Cl₄O₂Tetrachloro-1,4-benzoquinone
(Diacetoxyiodo)benzeneC₁₀H₁₁IO₄DIB
Trifluoroacetic AcidC₂HF₃O₂TFA
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideC₈H₁₈ClN₃EDCI, EDC
4-(Dimethylamino)pyridineC₇H₁₀N₂DMAP
N-BromosuccinimideC₄H₄BrNO₂NBS
Oxone2KHSO₅·KHSO₄·K₂SO₄Potassium peroxymonosulfate

Multicomponent Reactions and Cycloadditions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Oximes, including this compound, are valuable precursors for such reactions, particularly in the realm of cycloadditions for the synthesis of heterocyclic systems.

[3+2] Cycloaddition Pathways via Nitrile Oxides

A prominent pathway for the involvement of aldoximes in cycloadditions is through their in situ conversion to nitrile oxides. Nitrile oxides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings. The generation of the nitrile oxide from this compound can be achieved through dehydration or oxidation.

While specific studies on the [3+2] cycloaddition of the nitrile oxide derived from this compound are not extensively documented, the general transformation is well-established. The reaction proceeds as illustrated below:

General Scheme for [3+2] Cycloaddition: Step 1: In situ generation of 3-fluoro-4-methylbenzonitrile oxide from this compound. Step 2: [3+2] cycloaddition with a dipolarophile (e.g., an alkene) to form an isoxazoline (B3343090) derivative.

The regioselectivity and stereoselectivity of such cycloadditions are influenced by both electronic and steric factors of the nitrile oxide and the dipolarophile. The electron-withdrawing fluorine atom on the aromatic ring of the nitrile oxide can impact the frontier molecular orbital energies, thereby influencing the reaction rate and selectivity.

Reactant 1Reactant 2Product Type
This compound (via its nitrile oxide)AlkeneSubstituted Isoxazoline
This compound (via its nitrile oxide)AlkyneSubstituted Isoxazole

Integration into Complex Multicomponent Reaction Sequences

The versatility of the oxime functional group allows for its integration into more elaborate multicomponent reaction cascades. For instance, a sequence can be envisioned where this compound is first formed in situ from 3-fluoro-4-methylbenzaldehyde and hydroxylamine, followed by a subsequent transformation. One such documented cascade for haloaldehydes involves oxime formation, cyclization to a nitrone, and an intermolecular dipolar cycloaddition. figshare.com

While a direct application with this compound is not specified, its structure is amenable to such sequences. A hypothetical multicomponent reaction could involve the in situ formation of an imine or a related intermediate from the oxime, which then participates in further bond-forming events. Visible-light-mediated three-component reactions for the synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide esters have been reported, showcasing a modern approach to MCRs involving oxime-related structures. rsc.org Another example is the fluorous benzaldehyde-based synthesis of complex molecules which includes a multicomponent reaction to form a tetrahydroquinoline, followed by a cycloaddition. rsc.org

Heterocyclic Formation via Cycloaddition

The primary route for heterocyclic formation from this compound via cycloaddition involves the aforementioned [3+2] cycloaddition of its corresponding nitrile oxide. This method is a powerful tool for the synthesis of isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry.

The synthesis of these heterocycles is a testament to the utility of the 1,3-dipolar cycloaddition reaction. The stability of the nitrile oxide intermediate and the reaction conditions can be tailored to control the outcome of the cycloaddition. The presence of the fluoro and methyl substituents on the benzonitrile (B105546) oxide will modulate the reactivity and could be used to tune the properties of the resulting heterocyclic products.

C-H Activation Reactions Mediated by Oxime Derivatives

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. In this context, the oxime group can serve as an effective directing group, guiding the metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring.

For this compound, or more commonly its O-alkyl or O-acyl derivatives, the nitrogen atom of the oxime can coordinate to a transition metal center (e.g., palladium, rhodium, ruthenium). rsc.org This brings the metal catalyst in close proximity to the ortho C-H bonds of the benzene ring, facilitating their cleavage and subsequent functionalization.

A study on selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation demonstrated the utility of the O-methyloxime as a directing group. figshare.com This methodology could be applied to 3-fluoro-4-methylbenzaldehyde O-methyloxime to introduce a bromine atom at the C-2 or C-6 position. The directing ability of the oxime group often overcomes the inherent electronic preferences of the substituted benzene ring.

The general mechanism for such a transformation involves:

Coordination of the oxime nitrogen to the metal catalyst.

Cyclometalation through ortho C-H bond cleavage to form a metallacycle intermediate.

Reaction with an electrophile or a coupling partner.

Reductive elimination or other pathways to release the functionalized product and regenerate the catalyst.

The presence of the fluorine atom ortho to one of the C-H bonds in this compound could influence the regioselectivity of the C-H activation process.

Applications of 3 Fluoro 4 Methylbenzaldehyde Oxime As a Key Synthetic Intermediate

Construction of Nitrogen-Containing Heterocycles

The oxime group of 3-fluoro-4-methylbenzaldehyde (B1272653) oxime is a key functional handle for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and materials science.

Synthesis of Oxadiazole Systems (e.g., 1,2,4-oxadiazoles)

3-Fluoro-4-methylbenzaldehyde oxime is a valuable precursor for the synthesis of 1,2,4-oxadiazoles. These five-membered heterocyclic rings are recognized as important pharmacophores in medicinal chemistry. The most common synthetic route involves the reaction of the oxime, or more commonly the corresponding amidoxime (B1450833), with acylating agents. researchgate.net This transformation can be considered a [4+1] cycloaddition, where four atoms come from the amidoxime and one from the acylating agent. chim.it

The general strategy involves the conversion of the nitrile derived from 3-fluoro-4-methylbenzaldehyde to the corresponding amidoxime. This amidoxime is then reacted with a variety of carboxylic acid derivatives (such as acid chlorides, esters, or the acid itself with a coupling agent) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole (B8745197). researchgate.netnih.gov The substituents on the resulting oxadiazole ring can be readily varied by choosing different acylating agents.

Another prominent method for constructing the 1,2,4-oxadiazole ring is through a 1,3-dipolar cycloaddition reaction. chim.itnih.gov In this approach, the nitrile oxide, which can be generated in situ from the this compound, reacts with a nitrile to form the 1,2,4-oxadiazole ring. nih.gov This method provides an alternative pathway to access these important heterocyclic systems.

Recent advancements in synthetic methodologies have focused on developing more efficient and environmentally friendly one-pot procedures for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives, sometimes employing superbase media or microwave irradiation to facilitate the reaction. nih.gov

Table 1: Selected Methods for 1,2,4-Oxadiazole Synthesis

Method Reactants Key Features
Amidoxime Acylation Amidoxime and Acylating Agent (e.g., acyl chloride, carboxylic acid) Formation of an O-acyl amidoxime intermediate followed by cyclodehydration. researchgate.netnih.gov
1,3-Dipolar Cycloaddition Nitrile Oxide and Nitrile [3+2] cycloaddition reaction. chim.itnih.gov

Pyrrole (B145914) and Pyrazole (B372694) Ring Formation

While direct conversion of this compound to pyrroles and pyrazoles is less common, it can serve as a precursor to intermediates that undergo subsequent cyclization reactions to form these important five-membered nitrogen-containing heterocycles. For instance, derivatives of the oxime can be elaborated into dicarbonyl compounds or their equivalents, which are classic precursors for Knorr-type pyrrole syntheses or Paal-Knorr pyrazole syntheses.

Research has shown that pyrazole oxime derivatives can be synthesized and exhibit a range of biological activities. nih.govresearchgate.net In a typical synthetic sequence to access pyrazole oximes, a pyrazole carbaldehyde is reacted with hydroxylamine (B1172632). nih.govrhhz.net Although not directly starting from this compound, this illustrates the utility of the oxime functionality within the pyrazole scaffold. The 3-fluoro-4-methylphenyl moiety could be incorporated into such structures by starting with an appropriately substituted pyrazole precursor.

Advanced N-Heterocycle Scaffolds (e.g., Pyridines, Isoquinolines)

The this compound can be a precursor for constructing more complex nitrogen-containing heterocyclic systems like pyridines and isoquinolines. The aldehyde functionality, which can be regenerated from the oxime, is a key handle for various condensation and cyclization reactions.

For pyridine (B92270) synthesis, the aldehyde can participate in Hantzsch-type pyridine syntheses or other multicomponent reactions that lead to the formation of the pyridine ring. The fluorine and methyl substituents on the phenyl ring would then be incorporated into the final pyridine-containing molecule. The synthesis of meta-fluorinated pyridines can be challenging, and novel methods, such as the direct fluorination of pyridine N-oxides, have been developed to address this. rsc.orgnih.gov

In the context of isoquinoline (B145761) synthesis, the 3-fluoro-4-methylbenzaldehyde can be utilized in classic methods like the Bischler-Napieralski or Pictet-Spengler reactions. These reactions typically involve the cyclization of a β-phenylethylamine derivative. The required amine can be synthesized from the aldehyde via reductive amination or other standard transformations. The resulting isoquinoline would bear the 3-fluoro-4-methylphenyl group, a substitution pattern that can be of interest in medicinal chemistry.

Selective Introduction of Fluorine and Methyl Moieties into Target Molecules

The presence of both a fluorine atom and a methyl group on the benzaldehyde (B42025) oxime scaffold is significant. These groups can have a profound impact on the physicochemical and biological properties of molecules into which they are incorporated. This compound serves as a carrier for this specific substitution pattern, allowing for its introduction into a variety of target molecules.

The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of nearby functional groups. The methyl group can also influence lipophilicity and steric interactions. By using this compound as a starting material, medicinal chemists and materials scientists can systematically introduce this desirable fluorine-methyl substitution pattern.

The aldehyde group (or the oxime as a protected form) allows for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. Each of these transformations preserves the core 3-fluoro-4-methylphenyl unit, effectively transferring this moiety into a new molecular framework.

Precursor for Advanced Organic Building Blocks

Beyond its direct use in heterocycle synthesis, this compound is a precursor to a variety of other advanced organic building blocks. The oxime group can be hydrolyzed back to the parent aldehyde, 3-fluoro-4-methylbenzaldehyde, which itself is a versatile intermediate. sigmaaldrich.comnih.gov

From this aldehyde, a range of functional group interconversions can be performed:

Oxidation: The aldehyde can be oxidized to 3-fluoro-4-methylbenzoic acid. This carboxylic acid can then be used in amide bond couplings, esterifications, and other reactions common for this functional group.

Reduction: Reduction of the aldehyde yields (3-fluoro-4-methylphenyl)methanol. This alcohol can be further functionalized, for example, by conversion to a halide or other leaving group, enabling its use in nucleophilic substitution reactions.

Carbon-Carbon Bond Formation: The aldehyde can participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and aldol (B89426) condensations. These reactions allow for the extension of the carbon skeleton while retaining the fluorinated and methylated aromatic ring.

The nitrile, which is a common precursor to the oxime, is also a valuable building block. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,2,4-Oxadiazole
Pyrrole
Pyrazole
Pyridine
Isoquinoline
3-Fluoro-4-methylbenzaldehyde
3-Fluoro-4-methylbenzoic acid
(3-Fluoro-4-methylphenyl)methanol
3-Bromo-4-nitropyridine N-oxide
3-Fluoro-4-nitropyridine N-oxide
3-Fluoro-4-aminopyridine
3-Bromo-4-fluoropyridine
[18F]3-Fluoro-4-nitropyridine N-oxide
[18F]TBAF
3-Bromo-4-(boc-amino)pyridine
3-Bromo-4-nitropyridine
3-Iodo-4-nitropyridine
3-Iodo-4-fluoropyridine
2-Chloro-5-trifluoromethylpyridine
4-Hydroxybenzaldehyde
4-(5-Trifluoromethylpyridin-2-yloxy)benzaldehyde
2-(4-Chloromethylphenoxy)-5-(trifluoromethyl)pyridine
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Fenpyroximate
GRL0617
2-(1-Naphthyl)propionic acid
Molnupiravir
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Mechanistic Investigations and Computational Chemistry in the Context of 3 Fluoro 4 Methylbenzaldehyde Oxime

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the precise step-by-step pathways of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic methods.

The formation of 3-Fluoro-4-methylbenzaldehyde (B1272653) oxime from its parent aldehyde and hydroxylamine (B1172632) is a classic example of a condensation reaction, specifically the formation of an imine derivative. quora.comnumberanalytics.com The mechanism is generally understood to proceed through a two-stage process under weak acid catalysis. byjus.comresearchgate.net

The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 3-fluoro-4-methylbenzaldehyde. scribd.comyoutube.com The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring may slightly enhance the electrophilicity of the carbonyl carbon. This attack forms a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. youtube.com

This intermediate is not typically stable and undergoes a series of proton transfers. quora.comyoutube.com These transfers serve to convert the hydroxyl group into a better leaving group (water). masterorganicchemistry.com The reaction is often catalyzed by acid, which facilitates the protonation of the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack, and later aids in the protonation of the hydroxyl group in the intermediate. researchgate.net

The general pathway is as follows:

Nucleophilic Attack: Hydroxylamine attacks the carbonyl carbon of 3-fluoro-4-methylbenzaldehyde. scribd.com

Proton Transfer: Protons are shuttled to and from the oxygen and nitrogen atoms, leading to a protonated hydroxyl group. quora.comyoutube.com

Dehydration: The intermediate loses a molecule of water to form a protonated oxime. masterorganicchemistry.com

Deprotonation: The protonated oxime loses a proton to yield the final 3-fluoro-4-methylbenzaldehyde oxime product. masterorganicchemistry.com

Like other aldoximes, this compound can exist as two geometric isomers: the E and Z stereoisomers, which arise from the restricted rotation around the C=N double bond. thieme-connect.comwikipedia.org The synthesis of oximes from aldehydes and hydroxylamine often produces a mixture of these isomers. thieme-connect.com Controlling the stereochemical outcome is a significant challenge and an area of active research, as the different isomers can possess distinct physical properties and biological activities. thieme-connect.com Factors such as temperature, solvent, and the presence of specific catalysts can influence the ratio of the E and Z isomers formed. thieme-connect.com For many aldoximes, the Z isomer may form faster kinetically, but the E isomer is often the more thermodynamically stable product. quora.com

Regioselectivity becomes critical in subsequent reactions of the oxime and its derivatives. For instance, in radical reactions involving oxime ethers, a carbon-centered radical will preferentially add to the carbon atom of the C=N double bond rather than the nitrogen atom. libretexts.org This regioselectivity is driven by the formation of a more stable radical intermediate, where the unpaired electron is stabilized by the adjacent oxygen atom. libretexts.org

In other transformations, such as the Beckmann rearrangement, the regioselectivity is determined by which group (the hydrogen or the substituted phenyl group) anti-periplanar to the hydroxyl group migrates. For an aldoxime like this compound, this rearrangement typically leads to the formation of a nitrile (benzonitrile derivative) rather than an amide, which would be expected from a ketoxime. masterorganicchemistry.com

Computational Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms, predicting reactivity, and guiding the optimization of reaction conditions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comresearchgate.net

In the formation of this compound, the initial nucleophilic attack can be rationalized by FMO theory. The reaction is driven by the interaction between the HOMO of the nucleophile (hydroxylamine), which is localized on the nitrogen's lone pair, and the LUMO of the electrophile (3-fluoro-4-methylbenzaldehyde), which is centered on the carbonyl carbon. A smaller energy gap between the HOMO and LUMO facilitates the reaction. researchgate.net

FMO theory is also invaluable for predicting the regioselectivity of reactions involving oxime derivatives. For example, in cycloaddition reactions, the relative energies and symmetries of the frontier orbitals of the oxime and the reacting partner determine the feasibility and outcome of the reaction. nih.gov By analyzing the coefficients of the HOMO and LUMO at different atomic sites, one can predict which atoms are most likely to interact and form new bonds. ucsb.edu

Table 1: Application of FMO Theory to Oxime Reactivity
Reaction Aspect FMO Interaction Predicted Outcome Reference
Initial Oxime FormationHOMO (Hydroxylamine) ↔ LUMO (Aldehyde)Nucleophilic attack on the carbonyl carbon is favorable. researchgate.net
Cycloaddition ReactionsHOMO/LUMO of oxime ↔ LUMO/HOMO of reactantPredicts reaction feasibility and regiochemical orientation of products. nih.gov
Electrophilic/Nucleophilic SitesLocation of LUMO/HOMO on the oxime moleculePredicts the most reactive sites for subsequent functionalization. ucsb.edu

Density Functional Theory (DFT) has become a standard computational tool for detailed mechanistic studies in organic chemistry. researchgate.net It allows for the calculation of the electronic structure and energies of molecules, intermediates, and transition states along a reaction pathway. biointerfaceresearch.comyoutube.com

For the formation of this compound, DFT calculations can map the entire potential energy surface of the reaction. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates (like the carbinolamine), and products. biointerfaceresearch.com

Locating Transition States: Identifying the high-energy structures that connect reactants to intermediates and intermediates to products. The energy of the transition state determines the activation energy and thus the rate of a reaction step. youtube.com

Calculating Reaction Energetics: Determining the relative energies of all species along the reaction coordinate to understand the thermodynamics and kinetics of each step. researchgate.net

DFT studies have been used to analyze the mechanism of oxime formation, confirming the roles of acid catalysis and the inclusion of explicit water molecules in proton transfer steps. researchgate.net Such calculations can also elucidate the origin of stereoselectivity in reactions like the asymmetric hydrogenation of oximes, where DFT can compare the transition state energies for pathways leading to different stereoisomers. nih.gov

Table 2: Information Gained from DFT Analysis of Oxime Reactions
Computational Target Derived Information Significance Reference
Reactants, Intermediates, ProductsOptimized 3D structures and energiesProvides structural and thermodynamic data for the reaction. biointerfaceresearch.com
Transition StatesStructure and energy of the highest point on the reaction pathDetermines the activation energy and rate-determining step of the reaction. youtube.com
Reaction CoordinateComplete energy profile of the reactionElucidates the full step-by-step mechanism. researchgate.net
Stereoisomer PathwaysRelative transition state energies for forming different isomersExplains and predicts the stereochemical outcome of a reaction. nih.gov

By combining the insights from mechanistic studies and computational chemistry, it is possible to build predictive models that help optimize reaction conditions for desired outcomes, such as maximizing yield or stereoselectivity.

Computational modeling, particularly using DFT, can predict how changes to the reaction environment will affect the reaction pathway. For instance, models can:

Screen Catalysts: DFT calculations can assess the efficacy of different catalysts (e.g., various acids) by calculating their effect on the activation energies of key steps in the oxime formation. researchgate.net

Predict Stereoselectivity: By calculating the energy barriers for the transition states leading to the E and Z isomers of this compound, it's possible to predict which isomer will be favored under kinetic control. nih.gov This allows for the selection of temperatures or catalysts that might favor one pathway over the other.

Rationalize Substituent Effects: Computational analysis can explain how the fluoro and methyl substituents on the benzaldehyde (B42025) ring influence the electronic properties and reactivity of the molecule. For example, studies on substituted benzaldehyde oximes have shown that electron-withdrawing or -donating groups affect the molecule's oxidation potential and can dictate whether subsequent reactions proceed via electron transfer or hydrogen atom transfer mechanisms, leading to different products (e.g., nitriles vs. aldehydes). nih.govacs.org

These predictive capabilities allow chemists to design more efficient and selective experiments, reducing the amount of empirical trial-and-error needed to achieve a specific synthetic goal.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Fluoro 4 Methylbenzaldehyde Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled detail regarding the chemical environment of individual atoms. oxinst.com

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for the initial structural verification of 3-Fluoro-4-methylbenzaldehyde (B1272653) oxime.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Fluoro-4-methylbenzaldehyde oxime, the spectrum would exhibit distinct signals for the aldehydic proton (if the starting material is present), aromatic protons, the methyl group protons, and the oxime hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings. For instance, in related substituted benzaldehyde (B42025) oximes, the oxime proton (N-OH) typically appears as a broad singlet, while the CH=N proton also gives a singlet. rsc.org Aromatic protons in similar structures show characteristic multiplets. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include the carbon of the C=N oxime group, the aromatic carbons (with their shifts influenced by the fluorine and methyl substituents), and the methyl carbon. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J C-F), a characteristic feature confirming the position of the fluorine substituent. For example, in a related compound, 4-fluoro-3-phenoxybenzaldehyde, the carbon attached to fluorine (C-4) exhibits a large coupling constant of 245 Hz.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, is provided below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
CH₃~2.3~15-20Proton signal is a singlet. Carbon signal is a quartet in a proton-coupled spectrum.
Aromatic CH~7.0-7.8~115-135Complex multiplets due to H-H and H-F coupling.
Aromatic C-F-~158-164 (with large ¹JC-F)The C-F coupling is a key diagnostic feature.
Aromatic C-CH₃-~125-135-
Aromatic C-C=N-~130-140-
CH=N~8.1~145-150Proton signal is a singlet.
N-OH~11.0-Broad singlet, chemical shift can be concentration and solvent dependent.

Oximes can exist as (E) and (Z) stereoisomers due to the restricted rotation around the C=N double bond. While standard ¹H and ¹³C NMR might show the presence of both isomers if a mixture exists, advanced NMR techniques are often required to unambiguously assign the stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose. These 2D NMR experiments detect through-space interactions between protons that are in close proximity. For this compound, a NOESY experiment could show a correlation between the CH=N proton and the ortho-aromatic protons in one isomer, which would be absent or weaker in the other, thus allowing for the differentiation between the (E) and (Z) forms. The separation of (E) and (Z) isomers of oximes has been observed and characterized by NMR in similar compounds. nih.gov

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.govnih.gov This approach is especially useful for complex molecules or for distinguishing between isomers where experimental data may be ambiguous. nih.gov For this compound, DFT calculations could be used to predict the chemical shifts for both the (E) and (Z) isomers. Comparing these predicted spectra with the experimental data can provide strong evidence for the correct structural and stereochemical assignment. The accuracy of these predictions can be high, with root-mean-square-error (RMSE) values for ¹³C shifts reported to be in the range of 0.84 ppm to 1.14 ppm for complex oximes. nih.govresearchgate.net

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. rsc.org The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₈FNO). The fragmentation pattern would provide clues about the structure. Common fragmentation pathways for benzaldehyde oximes include the loss of small neutral molecules.

Table 2: Potential Mass Spectrometry Fragmentation for this compound.

Fragment Ion (m/z)Possible Neutral LossStructural Interpretation
[M]⁺-Molecular ion
[M-17]⁺•OHLoss of the hydroxyl radical from the oxime group.
[M-30]⁺NOLoss of nitric oxide.
[M-46]⁺NO₂Rearrangement and loss of nitrogen dioxide.
Aryl fragmentsVariousCleavage of the aromatic ring or loss of the oxime side chain.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the molecular formula. rsc.org

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. rsc.org The IR spectrum of this compound would display characteristic absorption bands for the O-H, C=N, C-F, and aromatic C-H bonds.

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibrational Mode
O-H (oxime)3150-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
C=N (oxime)1620-1690Stretching
Aromatic C=C1450-1600In-ring stretching
C-F1000-1400Stretching
Aromatic C-H675-900Out-of-plane bending

The presence and position of these bands provide confirmatory evidence for the structure of the molecule. For example, the broad O-H stretch is a hallmark of the oxime functional group, while the strong absorption in the C-F stretching region confirms the presence of the fluorine substituent. libretexts.org

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-4-methylbenzaldehyde oxime, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two steps: (1) preparation of 3-fluoro-4-methylbenzaldehyde via Friedel-Crafts acylation or halogenation of pre-substituted benzaldehyde derivatives, and (2) oxime formation by reacting the aldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol/water).
  • Optimization Tips :
  • Use anhydrous solvents (e.g., ethanol) to minimize side reactions.
  • Control temperature (40–60°C) to balance reaction rate and byproduct formation.
  • Monitor pH (pH 8–9) to ensure efficient nucleophilic attack by hydroxylamine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm oxime formation (C=N-OH peak at ~8–10 ppm in 1^1H NMR; C=N at ~150 ppm in 13^{13}C NMR).
  • IR : Stretching vibrations for C=N (~1600 cm1^{-1}) and O-H (oxime hydroxyl, ~3200 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns .

Q. How does the fluorine substituent influence the solubility and stability of this compound?

  • Methodological Answer : Fluorine’s electronegativity reduces electron density on the aromatic ring, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) but decreasing it in non-polar solvents (e.g., hexane). Stability is improved due to reduced susceptibility to oxidation compared to non-fluorinated analogs. Solubility can be quantified via UV-Vis spectroscopy in varying solvent systems .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of oxime formation in 3-fluoro-4-methylbenzaldehyde?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reaction pathway:
  • Step 1 : Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Step 2 : Proton transfer from hydroxylamine to the carbonyl oxygen, followed by dehydration.
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between computational predictions and experimental observations in oxime tautomerism?

  • Methodological Answer :
  • Dynamic NMR : Detect tautomeric equilibria (e.g., syn/anti isomers) under variable temperatures.
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers.
  • Solvent Effects : Use solvents with different polarities (e.g., DMSO vs. chloroform) to probe environment-dependent behavior .

Q. How can bioactivity assays for this compound be designed to evaluate antimicrobial potential?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Mechanistic Studies :
  • Membrane Permeability : Fluorescent dyes (e.g., propidium iodide) assess membrane disruption.
  • Enzyme Inhibition : Target enzymes like dihydrofolate reductase (DHFR) via kinetic assays .

Q. What analytical methods validate the purity of this compound in complex mixtures?

  • Methodological Answer :
  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients; monitor at λ = 254 nm.
  • TLC-MS : Combine silica gel plates (ethyl acetate/hexane mobile phase) with direct MS analysis for rapid impurity profiling.
  • Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

Q. How do steric and electronic effects of the 4-methyl group influence the reactivity of this compound?

  • Methodological Answer :
  • Steric Effects : The methyl group hinders nucleophilic attack at the adjacent position, favoring regioselective reactions (e.g., O-alkylation over N-alkylation).
  • Electronic Effects : The electron-donating methyl group stabilizes intermediates in SNAr reactions, as shown by Hammett plots .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential release of hydroxylamine vapors.
  • Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent degradation .

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